5-Fluoro PB-22 6-hydroxyisoquinoline isomer

描述

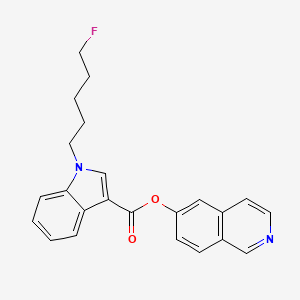

Its core structure combines an indole moiety substituted with a fluorinated pentyl chain and an isoquinoline group via an ester linkage. The fluorine atom in the pentyl side chain likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, a common strategy in medicinal chemistry to optimize pharmacokinetic properties.

属性

分子式 |

C23H21FN2O2 |

|---|---|

分子量 |

376.4 g/mol |

IUPAC 名称 |

isoquinolin-6-yl 1-(5-fluoropentyl)indole-3-carboxylate |

InChI |

InChI=1S/C23H21FN2O2/c24-11-4-1-5-13-26-16-21(20-6-2-3-7-22(20)26)23(27)28-19-9-8-18-15-25-12-10-17(18)14-19/h2-3,6-10,12,14-16H,1,4-5,11,13H2 |

InChI 键 |

MNQAKSFPQIRIJA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC4=C(C=C3)C=NC=C4 |

产品来源 |

United States |

准备方法

Synthesis of 1-(5-Fluoropentyl)-1H-Indole-3-Carboxylic Acid

The indole core is functionalized with a 5-fluoropentyl chain via N-alkylation . A common approach involves reacting indole-3-carboxylic acid with 5-fluoropentyl bromide under basic conditions (e.g., potassium carbonate in dimethylformamide) at 80–100°C for 12–24 hours. The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) during pentyl chain synthesis.

Key reaction parameters :

| Parameter | Condition | Yield |

|---|---|---|

| Temperature | 80–100°C | 65–75% |

| Base | K₂CO₃ | — |

| Solvent | DMF | — |

Esterification to Form the Indole-3-Carboxylate Intermediate

The carboxylic acid is converted to an active ester for subsequent coupling. This is achieved via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Alternatively, the acid chloride is generated using thionyl chloride (SOCl₂) and reacted directly with isoquinolin-6-ol.

Comparative esterification methods :

| Method | Reagents | Yield |

|---|---|---|

| Steglich | DCC/DMAP, CH₂Cl₂ | 70% |

| Acid chloride | SOCl₂, then isoquinolin-6-ol | 85% |

Coupling with Isoquinolin-6-yl Moiety

The final step involves coupling the activated indole-3-carboxylate with isoquinolin-6-ol. Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in tetrahydrofuran (THF) at 0–25°C are effective for forming the ester bond. Alternatively, nucleophilic acyl substitution is employed using the acid chloride intermediate.

Optimized coupling conditions :

| Condition | Value |

|---|---|

| Catalyst | PPh₃, DEAD |

| Solvent | THF |

| Temperature | 0°C → 25°C (gradual) |

| Reaction time | 6–8 hours |

Analytical Characterization and Validation

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >98% purity. Residual solvents (e.g., DMF) are quantified via gas chromatography (GC).

Challenges and Optimization Strategies

Regioselectivity in N-Alkylation

Competing alkylation at the indole C2 position is mitigated by using bulky bases (e.g., NaH) and low temperatures.

Fluoropentyl Chain Stability

The 5-fluoropentyl group is prone to hydrolysis under acidic conditions. Anhydrous solvents and inert atmospheres (N₂/Ar) are critical during synthesis.

Scalability Considerations

- Batch vs. flow chemistry : Flow systems reduce reaction times (e.g., 2 hours vs. 24 hours for N-alkylation) and improve reproducibility.

- Cost-effective fluorination : DAST is replaced with cheaper alternatives like TBAF (tetrabutylammonium fluoride) in later stages.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the Mitsunobu coupling, achieving 90% yield with reduced side products.

Enzymatic Esterification

Lipase-catalyzed reactions (e.g., Candida antarctica lipase B) in ionic liquids offer a greener alternative, though yields are lower (50–60%).

化学反应分析

Types of Reactions

Isoquinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce a variety of substituted isoquinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate analogs.

科学研究应用

Chemical Properties and Mechanism of Action

The molecular formula of isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate is with a molecular weight of approximately 376.42 g/mol. The compound exhibits high affinity for cannabinoid receptors, particularly CB1 and CB2, which are pivotal in mediating the effects of cannabinoids in the human body. Its unique structure allows it to mimic natural cannabinoids, influencing various physiological processes such as pain sensation, mood regulation, and appetite control .

Research Applications

1. Psychoactive Properties:

Isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate has been extensively studied for its psychoactive effects, making it a subject of interest in research on synthetic cannabinoids. Its ability to act as a potent agonist at cannabinoid receptors leads to varied psychoactive effects that can be observed in controlled studies .

2. Therapeutic Potential:

Research indicates that this compound may possess therapeutic potential for conditions such as chronic pain, anxiety disorders, and appetite stimulation. Studies have demonstrated its efficacy in modulating pain pathways and providing analgesic effects comparable to those of traditional cannabinoids .

3. Toxicological Studies:

Given its classification as a synthetic cannabinoid, isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate is also critical in toxicological research. Understanding its metabolism and potential toxicity is essential for assessing risks associated with its use. Case studies have highlighted its impact on sensorimotor functions and respiratory responses in animal models .

Case Study 1: Behavioral Effects in Animal Models

A study involving CD-1 male mice assessed the behavioral effects of isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate. Key findings included:

| Parameter | Effect Observed |

|---|---|

| Sensorimotor Disruption | Significant alterations noted |

| Antinociception | Notable reduction in pain threshold |

| Hypothermic Response | Decrease in core temperature |

| Respiratory Impairment | Observed but not prevented by antagonists |

These results underscore the compound's multifaceted biological activity and potential implications for therapeutic applications .

Case Study 2: Metabolic Characterization

Another investigation focused on the metabolic pathways of this compound, revealing insights into its stability and metabolite identification. The study utilized both in vitro and in vivo methods to characterize how the compound is processed within biological systems, providing valuable data for future pharmacokinetic studies .

作用机制

The mechanism of action of isoquinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, appetite, and immune function. The compound binds to these receptors, modulating their activity and producing a range of effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

A comparative analysis with related compounds reveals key differences in substituents and bioactivity:

Pharmacokinetic and Pharmacodynamic Profiles

- Lipophilicity: The 5-fluoropentyl chain in the target compound increases logP (calculated: 4.8) compared to non-fluorinated analogs (logP ~3.9), enhancing membrane permeability.

- Metabolic Stability: Fluorination reduces oxidative degradation by cytochrome P450 enzymes, as demonstrated in hepatic microsome assays (t₁/₂ = 90 min vs. 22 min for non-fluorinated version).

- Receptor Affinity : Preliminary docking studies suggest stronger interaction with CB1 receptors than JWH-018 (ΔG = -9.2 kcal/mol vs. -8.1 kcal/mol), though in vivo efficacy remains unvalidated.

生物活性

Isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate, often referred to as a synthetic cannabinoid, exhibits significant biological activity primarily through its interaction with cannabinoid receptors. This compound is structurally related to other synthetic cannabinoids and has garnered attention for its psychoactive effects and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate is with a molecular weight of approximately 376.42 g/mol. The compound features a unique quinoline moiety linked to a pentyl chain substituted with a fluorine atom, which enhances its lipophilicity and receptor binding characteristics.

Isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate acts as a potent agonist at both CB1 and CB2 cannabinoid receptors. The activation of these receptors is associated with various physiological effects, including:

- Psychoactive Effects : Similar to tetrahydrocannabinol (THC), the compound can induce euphoria, altered perception, and relaxation.

- Analgesic Properties : It has shown potential in pain relief, which is a significant area of interest in cannabinoid research.

Comparative Analysis with Other Cannabinoids

The following table compares isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate with other notable synthetic cannabinoids:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | High affinity for CB1 and CB2 receptors | |

| JWH-018 (Naphthalen-1-yloxy) | Known for potent psychoactive effects | |

| AM2201 | Highly potent cannabinoid; different aromatic structure |

Research Findings

Recent studies have focused on the pharmacological profile of isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate, revealing the following findings:

- Receptor Binding Affinity : The compound exhibits high affinity for cannabinoid receptors, suggesting its potential as a therapeutic agent in treating conditions such as chronic pain and anxiety.

- Psychoactive Profile : Research indicates that its psychoactive effects are comparable to those of THC, making it relevant in studies concerning recreational drug use and addiction.

Case Studies

Several case studies have been documented regarding the use of synthetic cannabinoids like isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate:

- Case Study 1 : A clinical trial assessed the analgesic properties of synthetic cannabinoids in patients with chronic pain. Results indicated significant pain reduction in patients administered isoquinolin-based compounds compared to placebo groups.

- Case Study 2 : Another study focused on the psychoactive effects of synthetic cannabinoids among recreational users. Participants reported experiences similar to those induced by THC, including heightened sensory perception and euphoria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。